molecular formula C8H11NO3S B13064014 Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B13064014
M. Wt: 201.25 g/mol
InChI Key: GDGPPJTYZHIUCZ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound featuring a thiazolidine ring Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to enhance yield, purity, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl and acetate groups enhances its solubility and potential for further functionalization, making it a valuable intermediate in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(11)4-7-9(2)6(10)5-13-7/h4H,3,5H2,1-2H3/b7-4+

InChI Key

GDGPPJTYZHIUCZ-QPJJXVBHSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)C

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)C

Origin of Product

United States

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